BenchChemオンラインストアへようこそ!

1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Hydrogen-bond donor count Lipophilicity Membrane permeability

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 20678-82-4) is an N-methylated bicyclic benzazepinone with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol. This compound belongs to the tetrahydro-1-benzazepin-2-one class, a scaffold recognized across medicinal chemistry for its presence in calcium channel blockers, ACE inhibitors, and sodium channel modulators.

Molecular Formula C11H13NO
Molecular Weight 175.231
CAS No. 20678-82-4
Cat. No. B2479930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
CAS20678-82-4
Molecular FormulaC11H13NO
Molecular Weight175.231
Structural Identifiers
SMILESCN1C(=O)CCCC2=CC=CC=C21
InChIInChI=1S/C11H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3
InChIKeyZWFBAQAIVGHQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 20678-82-4): Core Scaffold Identity and Procurement Context


1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS 20678-82-4) is an N-methylated bicyclic benzazepinone with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol [1]. This compound belongs to the tetrahydro-1-benzazepin-2-one class, a scaffold recognized across medicinal chemistry for its presence in calcium channel blockers, ACE inhibitors, and sodium channel modulators [2]. As a synthetically derived building block, it serves as a key intermediate in the assembly of N-acylated lipophilic amino acid derivatives and other pharmacologically oriented structures, and is offered commercially at typical purities of 95–98% for research use .

Why N-Substitution on the Benzazepinone Core Is Not Interchangeable: The Case for 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one


The tetrahydro-1-benzazepin-2-one scaffold is highly sensitive to the nature of the N1 substituent, which dictates hydrogen-bond donor capacity, lipophilicity, ring-inversion dynamics, and metabolic stability [1]. Simple interchange between the N-H analog (CAS 4424-80-0), the N-methyl derivative (CAS 20678-82-4), and larger N-alkyl or N-benzyl congeners introduces non-linear changes in these parameters that cannot be compensated by downstream functionalization [2]. Procuring the incorrect N-substituted variant risks altering conformational preferences, biological target engagement, and synthetic reactivity, undermining both hit-to-lead campaigns and process chemistry routes [3].

Quantitative Differentiation Evidence for 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Versus Closest Analogs


Elimination of the Amide N–H Hydrogen-Bond Donor Versus the Unsubstituted Analog

N-Methylation at position 1 eliminates the sole hydrogen-bond donor present in the parent 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one scaffold [1]. This structural modification reduces the hydrogen-bond donor count from 1 (N-H analog, CAS 4424-80-0) to 0 (target compound, CAS 20678-82-4) and concurrently increases the computed XLogP3 from 1.4 to 1.6 . The absence of H-bond donor capacity is a critical determinant for membrane permeability and CNS penetration potential in drug discovery programs.

Hydrogen-bond donor count Lipophilicity Membrane permeability

Ring Inversion Energy Barrier Modulation by N-Methyl Steric Interaction

Variable-temperature ¹H NMR spectroscopy has demonstrated that the energy barrier to ring inversion in 1-substituted 1,3,4,5-tetrahydro-2H-1-benzazepin-2-ones is significantly influenced by the steric interaction between the N-substituent and the peri hydrogen atom on the fused benzene ring [1]. The N-methyl group on the target compound introduces a defined steric clash that raises the ring-inversion barrier relative to the N-H analog, thereby restricting conformational interconversion at ambient temperature. This conformational restriction can directly impact molecular recognition at biological targets.

Conformational dynamics Ring inversion Dynamic NMR

N-Methyl Lactam as a Privileged Building Block in Patented N-Acylated Amino Acid Derivatives

The substructure CN1C(=O)CCCC2=CC=CC=C21 (the exact SMILES of the target compound) is explicitly utilized as a core fragment in US Patent 6,864,250 B1, which discloses N-acylated lipophilic amino acid derivatives [1]. Within this patent, the N-methyl benzazepinone moiety is employed as an acyl cap for amino acid-based constructs, appearing in multiple exemplified compounds. By contrast, the N-H variant (CAS 4424-80-0) or N-ethyl analog (CAS 3649-12-5) would introduce different steric and electronic properties incompatible with the patent's claimed structures.

Synthetic building block Patent precedent N-acylated amino acid derivatives

pKa Shift and Its Implications for Salt Formation and Purification

The predicted pKa of the target compound (1.22 ± 0.20, representing the conjugate acid pKa of the N-methyl amide carbonyl) differs dramatically from the predicted pKa of the N-H analog (15.13 ± 0.20, representing amide N-H deprotonation) . This fundamental shift in acid-base character dictates the ionizable behavior of the scaffold: the N-H compound can act as a weak acid (deprotonation at high pH), while the N-methyl compound lacks this acidic proton entirely, instead behaving as a very weak base at its carbonyl oxygen.

pKa Salt formation Purification Physicochemical properties

Scaffold Precedent in Voltage-Gated Sodium Channel (Nav1.7) and Calcium Channel Blocker Programs

The 1-benzazepin-2-one structural class has been validated as a source of potent voltage-gated sodium channel (Nav1.7) blockers with selectivity against Nav1.5 and Nav1.8 subtypes [1], as well as diltiazem-related calcium channel blockers requiring a basic N1 substituent with a pKa in the physiological range [2]. Within these SAR frameworks, the N1 substituent identity is a critical pharmacophoric element: SAR studies on benzazepinone calcium channel blockers explicitly identify the N1 substituent as one of two essential pharmacophores for in vitro and in vivo activity [2].

Nav1.7 inhibitors Calcium channel blockers Pain therapeutics Antihypertensive agents

Physicochemical Profile Comparison: Boiling Point and Density Versus N-H and N-Ethyl Analogs

The boiling point of the target compound (120–130 °C at 5 Torr; ~371 °C at 760 mmHg predicted) is intermediate between the N-H analog (339 °C at 760 mmHg) and the N-ethyl analog (not reported at equivalent pressure but expected higher based on increased MW of 189.25 vs. 175.23). Density follows a similar trend: 1.084 g/cm³ (target) vs. ~1.100 g/cm³ (N-H analog) . The lower density of the N-methyl compound, coupled with its reduced boiling point under vacuum, facilitates purification by fractional distillation relative to the higher-melting N-H analog (mp 143 °C) .

Boiling point Density Volatility Purification by distillation

Optimal Application Scenarios for 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one Based on Evidence


Medicinal Chemistry Hit-to-Lead: N1 Substituent SAR Exploration on the Benzazepinone Scaffold

For programs targeting voltage-gated sodium channels (Nav1.7), L-type calcium channels, or angiotensin-converting enzyme, the N-methyl benzazepinone provides the most compact, synthetically tractable starting point for systematic N1 SAR. Its elimination of the hydrogen-bond donor (HBD = 0) [1] and modest XLogP3 of 1.6 offer a baseline profile against which larger N-alkyl, N-benzyl, or basic amine-substituted analogs can be compared. The class-level validation of this scaffold in Nav1.7 blockers (Kd = 1.6 nM for lead compound [³H]BNZA) [2] and in antihypertensive benzazepinone calcium channel blockers ensures that procurement of the N-methyl variant is a rational entry point for medicinal chemistry campaigns.

Synthesis of N-Acylated Lipophilic Amino Acid Derivatives (Patent US 6,864,250)

The target compound is a specifically claimed substructure in US Patent 6,864,250 B1, where it serves as the N-terminal acyl cap for lipophilic amino acid constructs [1]. The N-methyl group provides the exact steric and electronic profile required by the patent claims. Substituting the N-H or N-ethyl analog would produce constitutionally different final compounds outside the patent's scope, making procurement of the correct CAS number (20678-82-4) essential for fidelity to the disclosed synthetic route.

Conformational Restriction Tool for Scaffold-Based Drug Design

The N-methyl group introduces a defined steric interaction with the peri hydrogen atom of the fused benzene ring, elevating the ring-inversion energy barrier relative to the N-H analog [1]. This conformational restriction can be exploited to pre-organize the seven-membered ring into a preferred bioactive conformation, potentially improving binding affinity to targets that recognize a specific ring pucker. Procurement of the N-methyl variant, rather than the conformationally more flexible N-H compound, is indicated when conformational pre-organization is a design objective.

Process Chemistry and Scale-Up: Liquid Intermediate Handling Advantage

Unlike the N-H analog (CAS 4424-80-0), which is a crystalline solid with a melting point of 143 °C [1], the N-methyl derivative is a liquid at ambient temperature with a boiling point of 120–130 °C at 5 Torr [2]. This physical state simplifies liquid-phase handling, transfer, and purification by fractional distillation in multi-kilogram process chemistry campaigns, reducing the operational complexity associated with solid charging and dissolution steps.

Quote Request

Request a Quote for 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.